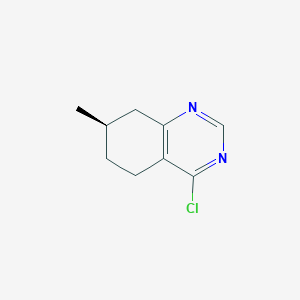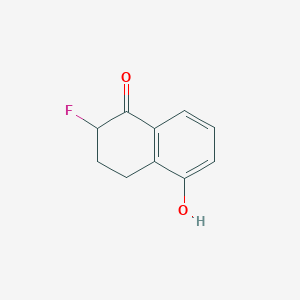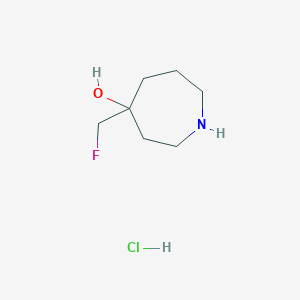
4-(Fluoromethyl)azepan-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethyl)azepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H15ClFNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)azepan-4-ol hydrochloride typically involves the fluoromethylation of azepan-4-ol. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction is followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoromethyl)azepan-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
4-(Fluoromethyl)azepan-4-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)azepan-4-ol hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 4-Methylazepan-4-ol hydrochloride
- 4-Chloromethylazepan-4-ol hydrochloride
- 4-Bromomethylazepan-4-ol hydrochloride
Comparison: 4-(Fluoromethyl)azepan-4-ol hydrochloride is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H15ClFNO |
|---|---|
Molecular Weight |
183.65 g/mol |
IUPAC Name |
4-(fluoromethyl)azepan-4-ol;hydrochloride |
InChI |
InChI=1S/C7H14FNO.ClH/c8-6-7(10)2-1-4-9-5-3-7;/h9-10H,1-6H2;1H |
InChI Key |
QWDHZYMEEXDVML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)(CF)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


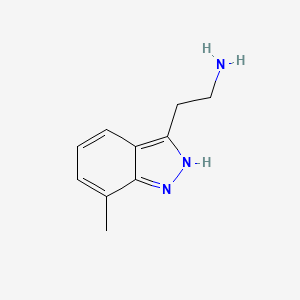
![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)


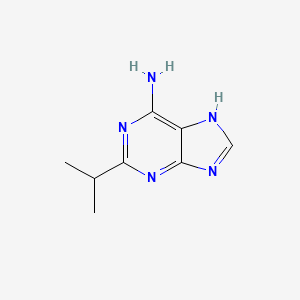

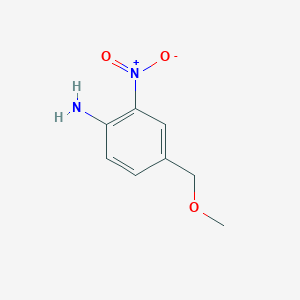
![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
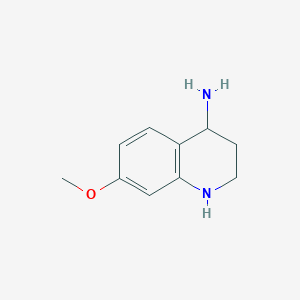
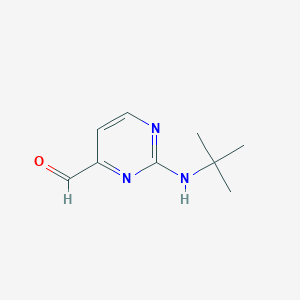
![6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B11911814.png)
